异缬西秋胺

描述

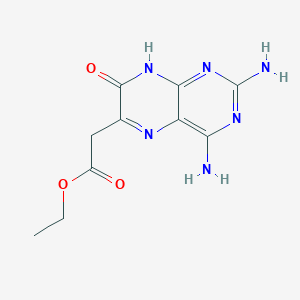

Isovallesiachotamine is a natural product found in Rauvolfia serpentina, Tabernaemontana psorocarpa, and other organisms . It is a pharmacologically active monoterpene indole alkaloid .

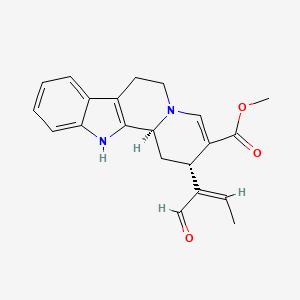

Synthesis Analysis

The total syntheses of Isovallesiachotamine were achieved by addition of silicon-stabilized anions to pyridinium salts and subsequent Pictet-Spengler reaction as the key reaction steps . Catharanthine induced the biosynthesis of Isovallesiachotamine in a time- and dosage-dependent manner .

Molecular Structure Analysis

The molecular formula of Isovallesiachotamine is C21H22N2O3 . The InChI, Canonical SMILES, and Isomeric SMILES are also provided in the PubChem database .

Chemical Reactions Analysis

Catharanthine regulated the biosynthesis of Isovallesiachotamine by up-regulating the expression of specific genes, including STR (strictosidine synthase), SGD (strictosidine β-D-glucosidase) and ORCA3 (transcription factor octadecanoid-responsive Catharanthus AP2/ERF-domain 3) .

Physical And Chemical Properties Analysis

Isovallesiachotamine has a molecular weight of 350.4 g/mol . Other computed properties include XLogP3-AA of 2.7, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 4 .

科学研究应用

Bioactivity Analysis

Isovallesiachotamine has been studied for its bioactivity using density functional theory . This analysis includes evaluating its infra-red active vibrations, Raman scattering activity, UV-visible absorption, 1H & 13C NMR chemical shifts, zero-point vibrational energy, enthalpy, molar heat capacity at constant volume, entropy, dipole moment, polarizability, first order hyperpolarizability, and chemical reactivity . The findings of this investigation suggest that Isovallesiachotamine is a multifunction natural drug agent against diabetic mellitus and lung cancer .

Biosynthesis in Catharanthus Roseus

Isovallesiachotamine is a pharmacologically active monoterpene indole alkaloid produced by Catharanthus roseus . Research has shown that catharanthine can induce the biosynthesis of Isovallesiachotamine in C. roseus cambial meristematic cells (CMCs) in a time- and dosage-dependent manner . This induction leads to the production of vallesiachotamine and isovallesiachotamine .

Gene Expression Regulation

The biosynthesis of Isovallesiachotamine is regulated by the up-regulation of specific genes, including STR (strictosidine synthase), SGD (strictosidine β-D-glucosidase), and ORCA3 (transcription factor octadecanoid-responsive Catharanthus AP2/ERF-domain 3) . The up-regulated expression of STR and SGD is consistent with the accumulation of vallesiachotamine and isovallesiachotamine .

Bacterial Biotransformation

Isovallesiachotamine can be synthesized from tryptamine and secologanin using a combination of immobilized, heterologously expressed strictosidine synthase, bacterial biotransformation, and chemical reduction .

Potential Chemotherapeutic Drug

Vallesiachotamine, which is considerably cytotoxic to the human melanoma cell line SK-MEL-37, is isolated from C. roseus, making it an attractive potential chemotherapeutic drug .

Molecular Docking Approach

The bioactivity of Isovallesiachotamine has been screened through a molecular docking approach and viewed at the molecular electrostatic potential (MESP) surface . This approach has been found to be correlated with the molecular orbital theory in terms of low HOMO-LUMO energy gap .

未来方向

作用机制

Target of Action

Isovallesiachotamine is a pharmacologically active monoterpene indole alkaloid . It is known to exhibit strong pharmacological activities .

Mode of Action

It is known that the compound interacts with its targets in a way that leads to changes in cellular processes .

Biochemical Pathways

Isovallesiachotamine is produced by Catharanthus roseus . The biosynthesis of Isovallesiachotamine in C. roseus cambial meristematic cells (CMCs) is induced by catharanthine in a time- and dosage-dependent manner . The expression of specific genes, including STR (strictosidine synthase), SGD (strictosidine β-D-glucosidase), and ORCA3 (transcription factor octadecanoid-responsive Catharanthus AP2/ERF-domain 3), is up-regulated by catharanthine, leading to the accumulation of Isovallesiachotamine .

Result of Action

Isovallesiachotamine exhibits cytotoxicity towards certain types of cells . For instance, it has been found to be cytotoxic to human melanoma cell line SK-MEL-37 .

Action Environment

The action, efficacy, and stability of Isovallesiachotamine can be influenced by various environmental factors. For instance, the production of Isovallesiachotamine in C. roseus CMCs is influenced by the presence of catharanthine .

属性

IUPAC Name |

methyl (2S,12bS)-2-[(Z)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3+/t16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVLUSJWJRSPSM-AHHXMMTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C=O)/[C@@H]1C[C@H]2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isovallesiachotamine | |

CAS RN |

34384-71-9 | |

| Record name | Isovallesiachotamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034384719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

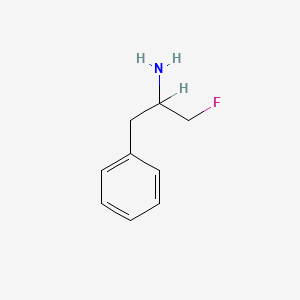

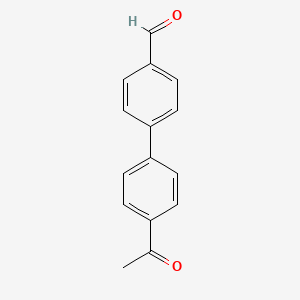

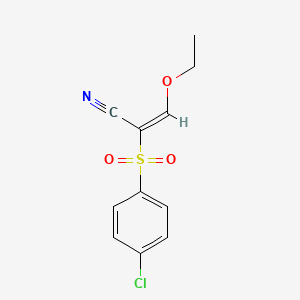

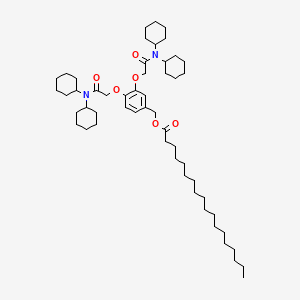

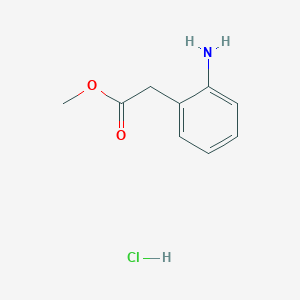

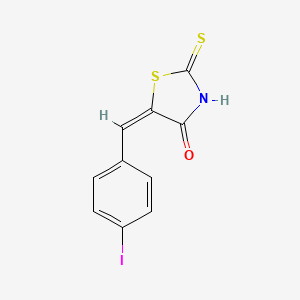

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。